

A Comprehensive Technical Guide to p-Methoxybenzyl carbazate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxybenzyl carbazate

Cat. No.: B103214

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p-Methoxybenzyl carbazate, a key reagent in synthetic organic chemistry. This document details its chemical identity, physical and chemical properties, experimental protocols for its synthesis, and its application as a versatile protecting group.

Chemical Identity and Structure

IUPAC Name: (4-methoxyphenyl)methyl N-aminocarbamate^[1]

Synonyms: p-Methoxybenzyl carbazate, **4-Methoxybenzyl carbazate**, Hydrazinecarboxylic acid, (4-methoxyphenyl)methyl ester^[1]

CAS Number: 18912-37-3^[1]

Molecular Formula: C₉H₁₂N₂O₃^[1]

Structure:

The structure consists of a carbazate core (a derivative of hydrazine) where the amino group is attached to a carbonyl group. This carbonyl group is, in turn, linked to a p-methoxybenzyl group via an ester linkage. The p-methoxybenzyl (PMB) group is a benzyl group substituted with a methoxy group at the para position of the benzene ring.

Physicochemical and Spectral Data

A summary of the key quantitative data for p-Methoxybenzyl carbazate is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	196.20 g/mol	[1]
Monoisotopic Mass	196.08479225 Da	[1]
Melting Point	75-78 °C	[2]
Appearance	White to off-white solid	[2]
Water Solubility	Insoluble	[2]
Predicted XlogP	1.3	[1]
¹ H NMR (CDCl ₃ , 400 MHz)	δ 3.78 (s, 3H), 4.98 (s, 2H), 5.08 (brs, 2H), 6.85-6.90 (m, 2H), 7.28-7.33 (m, 2H)	[2]
¹³ C NMR (CDCl ₃)	δ 55.2, 67.0, 113.9, 128.4, 129.8, 157.5, 159.6	[1]
IR (KBr, cm ⁻¹)	3364 (-NH stretching), 1713 (>C=O stretching), 1616 (-NH bending), 1307 (-CN stretching), 1036 (C-O stretching)	[2]

Experimental Protocols

Synthesis of p-Methoxybenzyl carbazate

This protocol is adapted from the synthesis of structurally similar carbamates and provides a general method for the preparation of p-Methoxybenzyl carbazate.

Materials:

- p-Methoxybenzyl alcohol

- Phenyl chloroformate
- Hydrazine hydrate
- Pyridine
- Dichloromethane (DCM)
- Diethyl ether
- Sodium hydroxide (NaOH)
- Magnesium sulfate (MgSO_4)

Procedure:

Step 1: Synthesis of p-Methoxybenzyl phenyl carbonate

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-methoxybenzyl alcohol and pyridine in dichloromethane.
- Cool the solution in an ice bath.
- Slowly add phenyl chloroformate dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Wash the reaction mixture sequentially with water, dilute HCl, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain p-methoxybenzyl phenyl carbonate.

Step 2: Synthesis of p-Methoxybenzyl carbazate

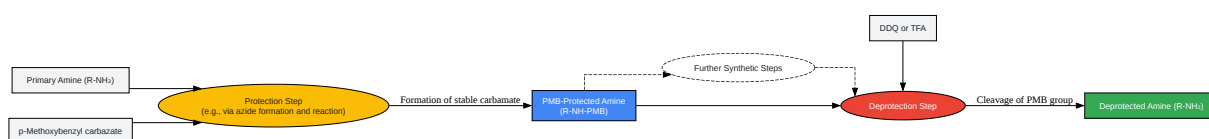
- Dissolve the p-methoxybenzyl phenyl carbonate obtained in the previous step in a suitable solvent such as ethanol.
- Add an excess of hydrazine hydrate to the solution.

- Stir the reaction mixture at room temperature for 4-6 hours.
- Remove the solvent under reduced pressure.
- Dissolve the residue in diethyl ether and wash with a dilute NaOH solution to remove any unreacted starting materials and byproducts.
- Wash the ether layer with brine, dry over anhydrous MgSO_4 , and concentrate to yield p-Methoxybenzyl carbazate as a solid.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Applications in Organic Synthesis: The p-Methoxybenzyl (PMB) Protecting Group

p-Methoxybenzyl carbazate is a valuable reagent for the introduction of the p-methoxybenzyl (PMB) protecting group for amines. The PMB group is widely used in multi-step organic synthesis, particularly in peptide synthesis, due to its stability under a range of reaction conditions and its selective removal under mild oxidative or acidic conditions.^[3]

The workflow for the protection of a primary amine and subsequent deprotection is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Caption: Workflow for Amine Protection and Deprotection using p-Methoxybenzyl carbazate.

In this workflow, the primary amine is reacted with a derivative of p-methoxybenzyl carbazate (often the corresponding azide) to form a stable PMB-protected amine.[4] This protected intermediate can then be carried through various synthetic transformations where the amine functionality needs to be masked. The PMB group is stable to a variety of conditions but can be selectively cleaved under mild oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or under acidic conditions with trifluoroacetic acid (TFA), regenerating the free amine in the final product.[3][5] This orthogonality makes the PMB group a valuable tool in complex molecule synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p-Methoxybenzyl carbazate | C₉H₁₂N₂O₃ | CID 87847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to p-Methoxybenzyl carbazate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103214#p-methoxybenzyl-carbazate-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com